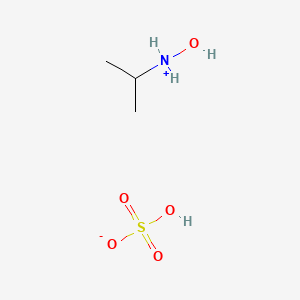
Isopropylhydroxylammonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylhydroxylammonium hydrogen sulfate is a chemical compound with the molecular formula C3H11NO5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfate group, which plays a crucial role in its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydroxylammonium hydrogen sulfate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Isopropylhydroxylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful addition of sulfuric acid to isopropylhydroxylamine, followed by purification steps to obtain the pure compound. The use of advanced techniques such as distillation and crystallization ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylhydroxylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso compounds and nitrates.
Reduction: The primary amine is a major product.
Substitution: Various substituted derivatives can be formed.
Applications De Recherche Scientifique
Isopropylhydroxylammonium hydrogen sulfate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which isopropylhydroxylammonium hydrogen sulfate exerts its effects involves its interaction with molecular targets and pathways. The sulfate group plays a key role in its reactivity, facilitating various biochemical and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Isopropylamine: Similar in structure but lacks the sulfate group.
Hydroxylamine: Shares the hydroxylamine moiety but differs in its overall structure.
Ammonium Sulfate: Contains the sulfate group but differs in its cationic component.
Uniqueness: Isopropylhydroxylammonium hydrogen sulfate is unique due to the presence of both the isopropylhydroxylamine and sulfate groups, which confer distinct chemical and physical properties. This combination makes it valuable in various applications, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C3H11NO5S |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
hydrogen sulfate;hydroxy(propan-2-yl)azanium |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
Clé InChI |
HVAQWYJCJXMYSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]O.OS(=O)(=O)[O-] |
Numéros CAS associés |
64611-86-5 63758-85-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



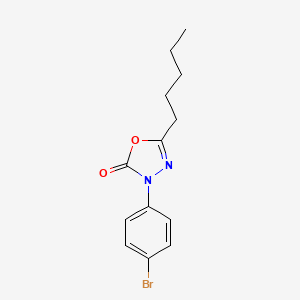
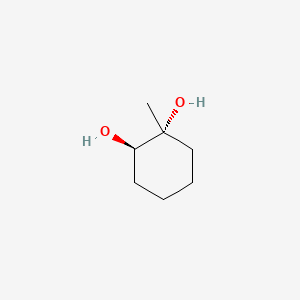
![(3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13826430.png)
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
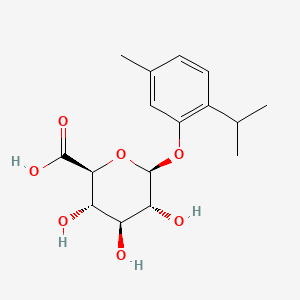
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13826449.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)


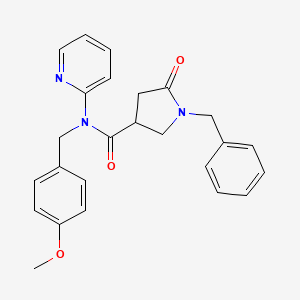
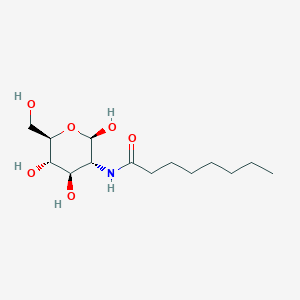
![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
